molecular formula C22H24Cl2N4 B14758546 N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine

N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine

Cat. No.: B14758546
M. Wt: 415.4 g/mol
InChI Key: FJJZLLDDYQTGGH-ZHACJKMWSA-N
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Description

N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine is a complex organic compound with the molecular formula C22H24Cl2N4 This compound is characterized by its quinoxaline core, which is substituted with dichloro and phenylethenyl groups, and a trimethyl-propanediamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo chlorination and subsequent substitution reactions to introduce the dichloro and phenylethenyl groups.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives with different substituents, such as:

Uniqueness

N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24Cl2N4

Molecular Weight

415.4 g/mol

IUPAC Name

N'-[6,7-dichloro-3-[(E)-2-phenylethenyl]quinoxalin-2-yl]-N,N,N'-trimethylpropane-1,3-diamine

InChI

InChI=1S/C22H24Cl2N4/c1-27(2)12-7-13-28(3)22-19(11-10-16-8-5-4-6-9-16)25-20-14-17(23)18(24)15-21(20)26-22/h4-6,8-11,14-15H,7,12-13H2,1-3H3/b11-10+

InChI Key

FJJZLLDDYQTGGH-ZHACJKMWSA-N

Isomeric SMILES

CN(C)CCCN(C)C1=NC2=CC(=C(C=C2N=C1/C=C/C3=CC=CC=C3)Cl)Cl

Canonical SMILES

CN(C)CCCN(C)C1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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